Butecort

Description

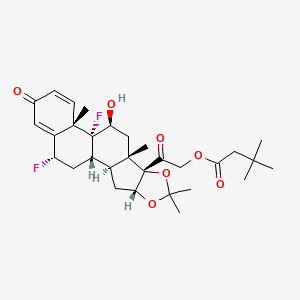

Structure

3D Structure

Properties

CAS No. |

38965-31-0 |

|---|---|

Molecular Formula |

C30H40F2O7 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C30H40F2O7/c1-25(2,3)14-24(36)37-15-22(35)30-23(38-26(4,5)39-30)12-17-18-11-20(31)19-10-16(33)8-9-27(19,6)29(18,32)21(34)13-28(17,30)7/h8-10,17-18,20-21,23,34H,11-15H2,1-7H3/t17-,18-,20-,21-,23+,27-,28-,29-,30+/m0/s1 |

InChI Key |

ABYHIIVPZPOTTD-WYBVKUDASA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Pharmacology of Inhaled Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular pharmacology of inhaled budesonide (B1683875), a widely prescribed synthetic glucocorticoid for the management of asthma and other inflammatory airway diseases. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Budesonide exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a lipophilic molecule, budesonide readily crosses cell membranes to bind to the cytosolic GR, which is part of a multiprotein complex.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins, such as heat shock proteins (HSPs).[3] The activated budesonide-GR complex then translocates to the nucleus.[1][4]

In the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The budesonide-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction enhances the transcription of anti-inflammatory proteins, including lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5] Other key anti-inflammatory genes upregulated by budesonide include FK506 binding protein 51 (FKBP51), Tuberous Sclerosis Complex 22 Domain Family Member 3 (TSC22D3/GILZ), Dual Specificity Phosphatase 1 (DUSP1/MKP1), and NF-kappa-B inhibitor alpha (NFKBIA/IκBα).[6]

-

Transrepression: The budesonide-GR complex can also, as a monomer, interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] This interference, which does not involve direct DNA binding by the GR, leads to the suppression of pro-inflammatory gene expression, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2] This action reduces the recruitment and activation of inflammatory cells like eosinophils, T-lymphocytes, mast cells, and macrophages in the airways.[2][7]

The net result of these genomic actions is a powerful and localized anti-inflammatory effect that reduces airway inflammation, hyperreactivity, and the symptoms of asthma, such as bronchospasm, wheezing, and coughing.[7]

References

- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A comparative study of different methods for the assessment of apoptosis and necrosis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-proportional pharmacokinetics of budesonide inhaled via Turbuhaler® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

Budesonide's Glucocorticoid Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of budesonide (B1683875) to the glucocorticoid receptor (GR). Budesonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory properties in the treatment of conditions such as asthma and inflammatory bowel disease.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor, which mediates its genomic and non-genomic effects. This document summarizes key quantitative binding data, details common experimental protocols used to determine binding affinity, and visualizes the associated molecular pathways and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

The biological effects of budesonide are primarily mediated through its interaction with the glucocorticoid receptor, a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[2][3] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[1]

Upon entering the cell, budesonide, owing to its lipophilic nature, readily passes through the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[1] The activated budesonide-GR complex then translocates to the nucleus, where it can either directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, or indirectly interact with other transcription factors to modulate gene expression.[1][2][4] This modulation results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]

Quantitative Binding Affinity Data

The affinity of a ligand for its receptor is a critical determinant of its potency. For budesonide, a high binding affinity for the glucocorticoid receptor allows for potent anti-inflammatory effects at lower concentrations, potentially minimizing systemic side effects. The binding affinity is often quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone (B1670325).

Budesonide Glucocorticoid Receptor Binding Parameters

| Parameter | Value | Units | Reference |

| Equilibrium Dissociation Constant (Kd) | 1.32 | nmol/l | [5] |

| Association Constant (kon) | 18.9 x 10⁵ | l mol⁻¹ min⁻¹ | [5] |

| Dissociation Constant (koff) | 25.0 x 10⁻⁴ | min⁻¹ | [5] |

| Half-life of Receptor Complex | 4.6 | hours | [5] |

Relative Binding Affinity of Budesonide and Other Corticosteroids

The relative binding affinity (RBA) provides a direct comparison of the affinity of different corticosteroids for the glucocorticoid receptor, with dexamethasone typically used as the reference standard (RBA = 100).

| Compound | Relative Binding Affinity (vs. Dexamethasone=100) | Reference |

| Budesonide | 855 | [5][6] |

| Budesonide (alternative study) | 935 | [7] |

| Fluticasone Propionate | 1910 | [6] |

| Mometasone Furoate | 2100 | [7] |

| Triamcinolone Acetonide | ~400 | [6] |

| Flunisolide | 190 | [7] |

Functional Inhibitory Activity of Budesonide

Beyond direct receptor binding, the functional consequences of this interaction, such as the inhibition of inflammatory cytokine release, are also crucial measures of potency.

| Parameter | Value | Units | Assay Method | Reference |

| IC₅₀ (IL-4 release inhibition) | 320 | pM | Functional Assay | [6] |

| IC₅₀ (IL-5 release inhibition) | 220 | pM | Functional Assay | [6] |

| IC₅₀ (Concanavalin A-induced proliferation inhibition) | 1.3 | nM | Functional Assay |

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is most commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][8]

Competitive Radioligand Binding Assay

This method measures the ability of an unlabeled test compound (e.g., budesonide) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.

1. Preparation of Receptor Source:

-

A source of glucocorticoid receptors is required. This can be in the form of cytosolic extracts from tissues known to express GR (e.g., human lung tissue, rat skeletal muscle) or from cell lines overexpressing the receptor.[5][9]

-

Tissue is typically homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The resulting supernatant (cytosol) containing the soluble GR is used for the assay.[10]

2. Assay Incubation:

-

The assay is performed in a multi-well plate format.

-

Each well contains:

-

A fixed amount of the receptor preparation.

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]dexamethasone).

-

Varying concentrations of the unlabeled test compound (budesonide).

-

-

To determine non-specific binding, a set of control wells containing a high concentration of an unlabeled glucocorticoid is included.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C or longer at 4°C).[10]

3. Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand.

-

A common method is vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the receptor-ligand complexes.[10]

-

The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[10]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion

The high binding affinity of budesonide for the glucocorticoid receptor is a cornerstone of its potent anti-inflammatory activity. This guide has summarized the key quantitative metrics that define this interaction, provided a detailed overview of the experimental protocols used for their determination, and visualized the underlying biological and experimental processes. A thorough understanding of these principles is essential for researchers and professionals involved in the development and evaluation of glucocorticoid-based therapies. The data clearly positions budesonide as a high-affinity ligand for the GR, which translates to its clinical efficacy in treating inflammatory conditions.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. chem.uwec.edu [chem.uwec.edu]

Budesonide: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875) is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Its therapeutic efficacy is rooted in its specific chemical structure and resulting physicochemical properties, which govern its high-affinity binding to the glucocorticoid receptor and subsequent modulation of inflammatory pathways. This technical guide provides an in-depth analysis of the chemical structure, physicochemical characteristics, and spectroscopic profile of budesonide. It further details its mechanism of action through glucocorticoid receptor signaling and provides established experimental protocols for its synthesis and analysis, serving as a comprehensive resource for researchers and professionals in drug development.

Chemical Structure and Identification

Budesonide, chemically designated as (RS)-11β, 16α, 17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde (B50154), is a non-halogenated glucocorticoid.[2][3] A key structural feature is the cyclic acetal (B89532) formed between the hydroxyl groups at the 16α and 17α positions and butyraldehyde. This modification contributes to its high topical anti-inflammatory activity.[2]

The synthesis of budesonide results in a mixture of two epimers at position 22, designated as 22R and 22S.[4][5] The 22R epimer is considered the more biologically active form.[4] Commercial formulations typically contain a specific ratio of these two epimers.[4]

Table 1: Chemical Identifiers for Budesonide

| Identifier | Value | Reference(s) |

| IUPAC Name | (RS)-11β,21-dihydroxy-16α,17α-[(1RS)-butylidenebis(oxy)]-pregna-1,4-diene-3,20-dione | [6] |

| CAS Registry Number | 51333-22-3 | [6][7] |

| Molecular Formula | C₂₅H₃₄O₆ | [3][6][7] |

| Molecular Weight | 430.53 g/mol | [6][7] |

| Synonyms | Pulmicort, Rhinocort, Entocort, Uceris | [6][7] |

Physicochemical Properties

The physical and chemical properties of budesonide are critical to its formulation, delivery, and pharmacological activity. It typically appears as a white to off-white crystalline powder.[6][8]

Table 2: Physicochemical Properties of Budesonide

| Property | Value | Reference(s) |

| Melting Point | 221-232 °C (with decomposition) | [7][9] |

| Solubility | - Water: Practically insoluble (28 µg/mL) | [2][8][10] |

| - Ethanol (B145695): Soluble, sparingly soluble in ethanol (96%) | [2][8][11] | |

| - Methanol (B129727): Slightly soluble | [6][8] | |

| - Chloroform: Freely soluble | [2][8] | |

| - Methylene (B1212753) Chloride: Freely soluble | [7] | |

| - DMSO: Soluble (approx. 25 mg/mL) | [11] | |

| LogP (Octanol/Water) | ~2.4 - 3.2 | [3][6][10] |

| pKa | ~12.0 - 12.87 | [6][7] |

| BCS Class | Class II | [10] |

Spectroscopic Profile

The structural identity and purity of budesonide are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FTIR spectrum of budesonide shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key FTIR Absorption Bands for Budesonide

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3491 | -OH stretching | [12] |

| 2947 | C-H stretching (aliphatic) | [12] |

| 1718 | C=O stretching (ketone) | [12] |

| 1664 | C=O stretching (α,β-unsaturated ketone) | [12] |

| 1624 | C=C stretching | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and quantification of the 22R and 22S epimers of budesonide.[5][13]

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Budesonide Epimers in DMSO-d₆

| Atom/Group | Epimer 22R (δ, ppm) | Epimer 22S (δ, ppm) | Reference(s) |

| ¹H NMR | |||

| H-1 | 7.25 | 7.24 | [14] |

| H-4 | 6.21 | 6.21 | [14] |

| H-22 | 4.52 | 5.17 | |

| H-16 | 4.75 | 5.05 | [5] |

| 11-OH | 4.74 | 4.74 | |

| ¹³C NMR | |||

| C-3 | 186.63 | 186.58 | [14] |

| C-5 | 169.88 | 169.75 | [14] |

| C-17 | 97.31 | 97.99 | [14] |

| C-20 | 205.15 | 205.00 | [14] |

| C-22 | 102.58 | 99.80 | [14] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of budesonide, which aids in the identification of metabolites and degradation products.[8][15] The protonated molecule [M+H]⁺ is typically observed at m/z 431.[16][17]

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[6][7]

-

Binding and Activation: Budesonide, being lipophilic, passively diffuses into the target cell's cytoplasm where it binds with high affinity to the GR, which is complexed with heat shock proteins (HSPs).[3][6]

-

Nuclear Translocation: This binding event causes the dissociation of the HSPs, and the activated budesonide-GR complex then translocates into the nucleus.[3][6][7]

-

Gene Regulation: Inside the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[6] This upregulates the transcription of genes like lipocortin-1 (which inhibits phospholipase A2), DUSP1/MKP-1, and NFKBIA/IκBα.[6][10]

-

Transrepression: The monomeric budesonide-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][18] This prevents them from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines, and adhesion molecules.[3][7]

-

The net effect is a powerful suppression of the inflammatory cascade, reducing immune cell infiltration and activity at the site of administration.[7]

Caption: Budesonide's mechanism of action via Glucocorticoid Receptor (GR) signaling.

Experimental Protocols

Synthesis of Budesonide

This protocol is adapted from patent literature describing the reaction of 16α-hydroxyprednisolone with butyraldehyde.[4][19]

Workflow Diagram: Budesonide Synthesis

Caption: A generalized workflow for the synthesis and purification of budesonide.

Methodology:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), react 16α-hydroxyprednisolone with butyraldehyde in an aqueous hydrochloric acid solution at a controlled temperature (e.g., < 5°C).[2][4]

-

Reaction Quenching: After the reaction is complete (monitored by a suitable method like TLC or HPLC), quench the reaction by adding water to precipitate the crude product.[2][4]

-

Extraction: Extract the crude budesonide from the aqueous mixture using an organic solvent such as methylene chloride.[19]

-

Washing and Drying: Wash the combined organic phases with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic phase over an anhydrous salt like sodium sulfate.[19]

-

Crystallization: Concentrate the organic solution and induce crystallization by adding a less polar solvent like isopropyl ether. Cool the mixture to maximize crystal formation.[4][19]

-

Purification: Filter the crude crystals and purify them by recrystallization from a suitable solvent, such as methanol, to obtain pure budesonide with the desired epimer ratio.[4][19]

-

Drying: Dry the final product under vacuum at a controlled temperature (e.g., 45°C).[19]

Saturated Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of budesonide in various aqueous media.[20][21]

Methodology:

-

Preparation: Add an excess amount of budesonide to a series of vials, each containing a known volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, phosphate (B84403) buffer pH 6.8).[20][21]

-

Equilibration: Seal the vials and place them on a magnetic stirrer or in a shaking water bath. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[20][21]

-

Sampling and Filtration: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.[21]

-

Quantification: Dilute the filtered solution as necessary with the respective solvent. Quantify the concentration of dissolved budesonide using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 245-249 nm) or HPLC.[20][21]

HPLC Method for Epimer Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of budesonide epimers and related impurities.[5][22][23]

Methodology:

-

Chromatographic System:

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][23]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic modifier (e.g., acetonitrile (B52724) or ethanol). A typical isocratic composition is acetonitrile:phosphate buffer (55:45 v/v).[5][23]

-

Flow Rate: 1.0 - 1.1 mL/min.[5]

-

Temperature: Ambient or controlled (e.g., 30°C).[24]

-

Detection: UV detector set at approximately 244 nm.[23]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a budesonide reference standard in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve over the desired concentration range (e.g., 1-50 µg/mL).[5]

-

Prepare sample solutions by accurately weighing and dissolving the test material in the mobile phase to a known concentration.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes (e.g., 50 µL) of the standard and sample solutions.[23]

-

Identify and quantify the budesonide epimers based on their retention times and the calibration curve generated from the reference standards.

-

Conclusion

Budesonide's efficacy as a topical anti-inflammatory agent is a direct consequence of its unique chemical structure, particularly the 16α,17α-acetal group, which enhances its glucocorticoid receptor affinity and local activity. Its physicochemical properties, such as low aqueous solubility and moderate lipophilicity, are key determinants for its formulation into various delivery systems for targeted action. The detailed spectroscopic profile and established analytical methodologies are crucial for ensuring the quality, purity, and correct epimeric ratio of the active pharmaceutical ingredient. A thorough understanding of its molecular mechanism of action, involving both transactivation and transrepression of key genes, continues to inform its clinical application and the development of next-generation anti-inflammatory therapies.

References

- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continuous flow process for preparing budesonide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 4. EP2108653A1 - Process for preparing budesonide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 7. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. atsjournals.org [atsjournals.org]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. ijcrt.org [ijcrt.org]

- 21. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eijppr.com [eijppr.com]

The Discovery and Development of Budesonide: A Technical Guide

An In-depth Exploration of a Cornerstone Inhaled Corticosteroid

Abstract

Budesonide (B1683875), a potent, non-halogenated glucocorticoid, has become a mainstay in the treatment of chronic inflammatory diseases, most notably asthma and inflammatory bowel disease (IBD). Its development marked a significant advancement in inhaled corticosteroid therapy, offering a favorable therapeutic index with high topical anti-inflammatory activity and low systemic exposure. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of budesonide, detailing its mechanism of action, preclinical pharmacology, and pivotal clinical trial outcomes. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction: The Advent of a Targeted Corticosteroid

The therapeutic potential of corticosteroids in managing inflammatory conditions has been recognized for decades. However, systemic administration is often associated with a range of adverse effects. The development of inhaled corticosteroids (ICS) revolutionized the management of asthma by delivering the drug directly to the airways, thereby maximizing local efficacy and minimizing systemic side effects. Budesonide emerged from this therapeutic strategy, designed to possess a high ratio of topical to systemic activity.

Patented in 1973, budesonide's commercial use for asthma began in 1981.[1] Its chemical structure, (RS)-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde, distinguishes it as a non-halogenated corticosteroid.[2] This design contributes to its extensive first-pass metabolism, confining a significant portion of the drug to its intended site of action, such as the gastrointestinal tract or lungs, and thereby reducing the risk of systemic adverse effects.[2]

Synthesis and Physicochemical Properties

The initial synthesis of budesonide was first described in the patent literature by the company Bofors.[3][4] The process involves the reaction of 16α-hydroxyprednisolone with butyraldehyde. Over the years, the synthesis has been refined to control the ratio of the two epimers at the C-22 position, as the R-epimer is pharmacologically more active.[5]

Table 1: Physicochemical Properties of Budesonide

| Property | Value |

| Chemical Formula | C25H34O6 |

| Molar Mass | 430.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Poorly soluble in water |

| Stereoisomerism | Exists as a mixture of two epimers (22R and 22S) |

Preclinical Pharmacology

Budesonide's pharmacological profile is characterized by its high affinity for the glucocorticoid receptor (GR) and its potent anti-inflammatory effects, which have been extensively studied in a variety of in vitro and in vivo models.

Glucocorticoid Receptor Binding Affinity

The anti-inflammatory effects of budesonide are mediated through its binding to and activation of the glucocorticoid receptor.[2] It exhibits a high binding affinity for the GR, which is a key determinant of its potency.

Table 2: Comparative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Budesonide | 935 [6] |

| Fluticasone Propionate | 1775[6] |

| Mometasone Furoate | 2100[6] |

| Beclomethasone-17-monopropionate (active metabolite of BDP) | 1345[6] |

| Triamcinolone Acetonide | 233[6] |

| Flunisolide | 190[6] |

In Vitro Anti-inflammatory Activity

Budesonide has demonstrated potent inhibition of the release of a wide range of inflammatory mediators from various cell types involved in the pathophysiology of asthma and IBD.

Table 3: In Vitro Anti-inflammatory Potency of Budesonide

| Cell Type | Stimulus | Mediator Inhibited | IC50 |

| Human Peripheral Blood Mononuclear Cells | Phytohaemagglutinin (PHA) | Proliferation | 1.3 nM[7] |

| Human Peripheral Blood Mononuclear Cells | Allergen (Der p) | IL-2, γ-IFN, IL-1β, GM-CSF, TNF-α | More potent than dexamethasone (B1670325) at 10⁻¹⁰ M and 10⁻⁹ M[8] |

| Human Lung Epithelial Cells (A549) | Swine Dust | IL-6, IL-8 | Dose-dependent inhibition[9] |

| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | IL-6, TNF-α | Dose-dependent inhibition[9] |

| Human Lung Fibroblasts (HFL-1) | IL-1β + TNF-α | IL-6, IL-8 | Dose-dependent inhibition[10] |

In Vivo Preclinical Models

Animal models of asthma and IBD have been instrumental in elucidating the in vivo efficacy of budesonide.

In murine models of allergic asthma, budesonide has been shown to effectively reduce key features of the disease. Administration of inhaled budesonide in OVA-sensitized and challenged mice significantly ameliorated allergic airway inflammation, as evidenced by a reduction in inflammatory cell infiltration around the bronchioles.[11] Furthermore, budesonide treatment has been shown to prevent the development of sustained airway hyperresponsiveness (AHR) in mice chronically exposed to allergens.[3][9] It also reduces the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), suggesting an anti-angiogenic effect in the airways.[11][12]

In rodent models of colitis, orally administered budesonide has demonstrated significant therapeutic effects. In an acetic acid-induced colitis rat model, a targeted delivery system of budesonide significantly mitigated the symptoms of IBD, improved the disease activity index and ulcer score, and led to refined histopathological findings.[13] Studies in dogs with IBD have also shown that budesonide can be an effective treatment, particularly in cases resistant to conventional glucocorticoid therapy.[14]

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, budesonide binds to the GR in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding event leads to the dissociation of the HSPs and the translocation of the budesonide-GR complex into the nucleus.

Inside the nucleus, the budesonide-GR complex can modulate gene expression in two main ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby repressing the expression of pro-inflammatory genes.

This dual action results in the suppression of the production of multiple pro-inflammatory cytokines, chemokines, and adhesion molecules, while simultaneously upregulating anti-inflammatory proteins.

References

- 1. Review article: Drug development in inflammatory bowel disease: budesonide--a model of targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Screening of budesonide nanoformulations for treatment of inflammatory bowel disease in an inflamed 3D cell-culture model. | Semantic Scholar [semanticscholar.org]

- 3. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Budesonide for maintenance of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Effect of long-term treatment with inhaled budesonide or theophylline on lung function, airway reactivity and asthma symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Budesonide prevents but does not reverse sustained airway hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Budesonide Use and Hospitalization Rate in Crohn’s Disease: Results From a Cohort at a Tertiary Care IBD Referral Center - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted delivery of budesonide in acetic acid induced colitis: impact on miR-21 and E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Budesonide's Influence on Eosinophils: An In Vitro and In Vivo Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the management of eosinophil-driven inflammatory diseases such as asthma and eosinophilic esophagitis. Its therapeutic efficacy is largely attributed to its profound effects on eosinophils, a key lineage of granulocytes implicated in the pathophysiology of these conditions. The intricate mechanisms by which budesonide modulates eosinophil function, survival, and trafficking are of significant interest to researchers and clinicians alike. This technical guide provides a comprehensive analysis of the in vitro and in vivo effects of budesonide on eosinophils, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

I. In Vitro Effects of Budesonide on Eosinophils

In vitro studies provide a controlled environment to dissect the direct cellular and molecular effects of budesonide on isolated eosinophils and their progenitors. These investigations have revealed a multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of chemotaxis, and modulation of progenitor cell differentiation.

Induction of Eosinophil Apoptosis

A primary mechanism by which budesonide exerts its anti-inflammatory effect is through the induction of programmed cell death, or apoptosis, in eosinophils. This dose-dependent effect has been consistently demonstrated across multiple studies.

Table 1: In Vitro Potency of Glucocorticoids in Inducing Eosinophil Apoptosis

| Glucocorticoid | EC50 (nM) |

| Fluticasone (B1203827) Propionate | 3.7 ± 1.8 |

| Budesonide | 5.0 ± 1.7 |

| Beclomethasone (B1667900) | 51 ± 19 |

| Dexamethasone | 303 ± 40 |

Data compiled from a study assessing apoptosis via flow cytometric and morphological analysis[1].

The pro-apoptotic effect of budesonide is mediated through the glucocorticoid receptor, as its effects can be reversed by the receptor antagonist mifepristone[1]. However, the presence of certain cytokines, particularly granulocyte-macrophage colony-stimulating factor (GM-CSF), can diminish the apoptotic efficacy of budesonide, suggesting that the local cytokine milieu in inflamed tissues can influence treatment response[2][3].

Inhibition of Eosinophil Migration

Budesonide has been shown to effectively inhibit the chemotactic response of eosinophils towards various chemoattractants. This inhibition of migration is crucial in preventing the accumulation of eosinophils at sites of allergic inflammation.

Table 2: Effect of Budesonide on Eosinophil Chemotaxis In Vitro

| Chemoattractant | Budesonide Concentration (M) | Inhibition of Chemotaxis |

| C5a | 10⁻⁸ and 10⁻⁷ | Significant down-regulation |

| rhIL-5 | 10⁻¹⁰, 10⁻⁹, 10⁻⁸, and 10⁻⁷ | Significant inhibition (p < 0.01) |

Data from a study on partially purified blood eosinophils from asthmatic subjects[4].

Effects on Eosinophil Degranulation and Oxidative Burst

Interestingly, while budesonide potently affects eosinophil survival and migration, its direct impact on degranulation and the production of reactive oxygen species appears to be limited in vitro. Studies have shown no significant drug-induced modifications in the release of eosinophil cationic protein (ECP) or hydrogen peroxide (H₂O₂) production by TPA-activated eosinophils[4].

Modulation of Eosinophil-Basophil Progenitors

The influence of budesonide on the early stages of eosinophil development is complex. While in vivo data points towards a suppressive effect on eosinophil/basophil progenitors, some in vitro studies have paradoxically shown that budesonide can enhance the IL-5-mediated growth and differentiation of eosinophil/basophil colony-forming units (Eo/B CFU)[5][6][7]. This effect is potentially mediated through the upregulation of the transcription factor GATA-1[5][6].

II. In Vivo Effects of Budesonide on Eosinophils

In vivo studies in both animal models and human subjects provide a more holistic understanding of budesonide's therapeutic actions, capturing its effects within the complex biological system. These studies consistently demonstrate a potent eosinopenic effect of budesonide in various tissues.

Reduction of Eosinophil Counts in Tissues and Circulation

Inhaled and orally administered budesonide leads to a marked decrease in eosinophil numbers in relevant tissues and peripheral blood.

Table 3: In Vivo Effects of Budesonide on Eosinophil Counts

| Study Population | Tissue/Fluid | Budesonide Treatment | Outcome | Reference |

| Asthmatic Subjects | Sputum | Inhaled budesonide (400 µ g/day for 1 week) | Attenuated allergen-induced increase in sputum eosinophils (12.6% vs 28.8% with placebo) | [8] |

| Asthmatic Subjects | Peripheral Blood | Inhaled budesonide (400 µ g/day for 1 week) | Attenuated allergen-induced increase in circulating eosinophils (39.9 x 10⁴/ml vs 65.2 x 10⁴/ml with placebo) | [8] |

| Sensitized Mice | Bronchoalveolar Lavage Fluid (BALF) | Intranasal budesonide (350 µg/kg/day) | Inhibited BALF eosinophilia by ~70% at 12, 24, and 48 hours post-allergen challenge | [9] |

| Sensitized Mice | Peripheral Blood | Intranasal budesonide (350 µg/kg/day) | Inhibited peripheral blood eosinophilia by 80%, 56%, and 46% at 12, 24, and 48 hours post-allergen challenge, respectively | [9] |

| Sensitized Mice | Bone Marrow | Intranasal budesonide (350 µg/kg/day) | Attenuated increases in bone marrow eosinophils by 69% and 41% at 12 and 24 hours post-allergen challenge, respectively | [9] |

| Patients with Eosinophilic Esophagitis | Esophageal Tissue | Oral viscous budesonide | Significant reduction in peak eosinophil counts | [10][11][12] |

Suppression of Eosinophil Progenitors

In vivo, budesonide demonstrates a clear suppressive effect on circulating eosinophil/basophil progenitors (Eo/B CFU), particularly following an allergen challenge. This contrasts with some in vitro findings and highlights the importance of the systemic environment in mediating the drug's overall effect. Inhaled budesonide has been shown to attenuate the allergen-induced increase in circulating Eo/B CFU in asthmatic subjects[8][13].

Modulation of Cytokine and Receptor Expression

Budesonide can indirectly affect eosinophils by modulating the production of key cytokines and the expression of their receptors. In vivo, budesonide treatment in asthmatic children led to a reduced expression of the IL-5 receptor on peripheral blood eosinophils, which was associated with a decreased in vitro responsiveness of these cells to IL-5[14]. Furthermore, inhaled budesonide has been shown to suppress the allergen-induced increase in the immunolocalization of GM-CSF in Eo/B colony cells grown in vitro from peripheral blood of asthmatic subjects[8][13].

III. Experimental Protocols

A variety of experimental techniques are employed to study the effects of budesonide on eosinophils. Below are outlines of key methodologies.

Eosinophil Isolation and Culture

-

Source: Peripheral blood from healthy or asthmatic donors.

-

Isolation Method: Density gradient centrifugation followed by negative selection using immunomagnetic beads to deplete other cell types.

-

Culture Conditions: RPMI 1640 medium supplemented with fetal bovine serum, penicillin, streptomycin, and L-glutamine. Cells are typically cultured at 37°C in a humidified atmosphere with 5% CO₂.

Apoptosis Assays

-

Method: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells.

-

Analysis: Quantification of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Chemotaxis Assays

-

Apparatus: Boyden chamber with a microporous membrane.

-

Procedure: Eosinophils are placed in the upper chamber, and a chemoattractant (e.g., C5a, IL-5) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified after a specific incubation period.

Eosinophil/Basophil Colony-Forming Unit (Eo/B CFU) Assay

-

Source of Progenitors: Nonadherent mononuclear cells from peripheral blood or bone marrow.

-

Culture Medium: Methylcellulose-based medium containing recombinant human cytokines such as IL-5 and GM-CSF.

-

Incubation: Cultures are maintained for 14 days.

-

Enumeration: Colonies containing eosinophils and/or basophils are identified by their characteristic morphology and enumerated using an inverted microscope.

IV. Signaling Pathways and Mechanisms of Action

Budesonide, like other glucocorticoids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus and modulates gene expression through several mechanisms.

Genomic Mechanisms

-

Transactivation: The budesonide-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of genes encoding cytokines, chemokines, and adhesion molecules.

Caption: General mechanism of budesonide action via the glucocorticoid receptor.

The downstream effects of these genomic actions on eosinophils include the upregulation of anti-inflammatory proteins and the downregulation of key cytokines like IL-5 and GM-CSF, which are critical for eosinophil survival, differentiation, and activation. The induction of apoptosis is a key consequence of the altered gene expression profile in eosinophils.

Caption: Summary of in vitro versus in vivo effects of budesonide on eosinophils.

V. Conclusion

The effects of budesonide on eosinophils are pleiotropic and context-dependent. In vitro studies are invaluable for elucidating direct cellular mechanisms, revealing a potent pro-apoptotic and anti-migratory activity, while also highlighting the complex and sometimes paradoxical effects on progenitor cells. In contrast, in vivo investigations consistently demonstrate a robust reduction in eosinophil numbers across various biological compartments, underscoring the clinical efficacy of budesonide in eosinophil-mediated diseases. The discrepancy between some in vitro and in vivo findings, particularly concerning progenitor cells, emphasizes the critical role of the systemic and local tissue environment in modulating the ultimate pharmacological response. A thorough understanding of this dichotomy is essential for the continued development and optimization of therapies targeting eosinophilic inflammation.

References

- 1. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eosinophil activation in the tissue: synthetic steroid, budesonide, effectively inhibits the survival of eosinophils isolated from peripheral blood but not nasal polyp tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophil Resistance to Glucocorticoid-Induced Apoptosis is Mediated by the Transcription Factor NFIL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Effects of Budesonide on Eosinophil-Basophil Lineage Commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects of budesonide on eosinophil-basophil lineage commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Effects of Budesonide on Eosinophil-Basophil Lineage Commitment [openrespiratorymedicinejournal.com]

- 8. ovid.com [ovid.com]

- 9. atsjournals.org [atsjournals.org]

- 10. gi.org [gi.org]

- 11. researchgate.net [researchgate.net]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. The effects of inhaled budesonide on circulating eosinophil progenitors and their expression of cytokines after allergen challenge in subjects with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Down-regulated IL-5 receptor expression on peripheral blood eosinophils from budesonide-treated children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and First-Pass Metabolism of Oral Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide (B1683875) is a potent, non-halogenated synthetic glucocorticosteroid utilized for its high topical anti-inflammatory activity.[1][2] It is a cornerstone in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, as well as microscopic colitis and eosinophilic esophagitis.[3][4] The clinical efficacy of oral budesonide is intrinsically linked to its unique pharmacokinetic profile, which is engineered to maximize local drug action within the gastrointestinal (GI) tract while minimizing systemic exposure and associated corticosteroid side effects.[4][5]

The key to this targeted action lies in its extensive first-pass metabolism, a process that rapidly inactivates the drug after absorption.[4][6][7] This guide provides an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) of oral budesonide, with a particular focus on the mechanisms and quantification of its first-pass effect. It consolidates quantitative data, details experimental methodologies, and provides visual diagrams to elucidate the complex pathways governing the drug's disposition.

Pharmacokinetics of Oral Budesonide

The journey of oral budesonide through the body is characterized by formulation-dependent release, complete absorption, and near-total pre-systemic elimination.

Absorption

Following oral administration, budesonide's absorption is highly dependent on its formulation. To prevent degradation by gastric acid and ensure delivery to specific regions of the GI tract, budesonide is delivered in enteric-coated, controlled-release capsules.[4]

-

Targeted-Release Formulations :

-

Entocort® EC : This formulation is designed with a pH- and time-dependent release mechanism. It consists of enteric-coated pellets that release approximately 70% of the budesonide in the distal ileum and the ascending colon, the primary sites of inflammation in Crohn's disease.[1][8]

-

Budesonide MMX® : This formulation uses a multi-matrix (MMX) structure designed to release the drug more evenly throughout the entire colon for the treatment of ulcerative colitis.[1]

-

Budesonide Oral Suspension (BOS) : A viscous, immediate-release formulation developed for eosinophilic esophagitis to maximize mucosal contact time in the esophagus.[9]

-

-

Bioavailability : Despite complete absorption from the GI tract, the systemic bioavailability of oral budesonide is very low, typically ranging from 9% to 21%.[6][8] This is a direct consequence of extensive first-pass metabolism.[6][8] In patients with liver cirrhosis, systemic availability can be 2.5-fold higher compared to healthy individuals.[8][10]

-

Effect of Food : Food intake can delay the rate of absorption. A high-fat, high-calorie meal can increase the time to maximum plasma concentration (tmax) by delaying gastric emptying.[1][11] For instance, with MMX-budesonide tablets, food intake significantly decreased the maximum plasma concentration (Cmax) and the area under the curve (AUC), while increasing the mean residence time and tmax.[1] However, for controlled ileal-release (CIR) capsules, food has been found to have little clinically meaningful impact on overall systemic availability.[8][11]

Distribution

Once in the systemic circulation, budesonide is widely distributed. The volume of distribution is approximately 301 L in healthy volunteers.[2] Plasma protein binding is high, in the range of 85-90%.[12]

Metabolism: The First-Pass Effect

The defining characteristic of oral budesonide's pharmacokinetics is its extensive first-pass metabolism, with 80-90% of the absorbed drug being cleared before it reaches systemic circulation.[4][6][7] This process occurs in both the intestinal wall (mucosa) and, more significantly, the liver.[13][14]

-

Primary Metabolic Pathway : Budesonide is biotransformed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 being the principal isoenzyme responsible for its metabolism.[8][15][16] CYP3A5 also contributes to a lesser extent.[17][18]

-

Major Metabolites : The metabolic process yields two primary metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide .[2][15][16] These metabolites possess negligible glucocorticoid activity, being less than 1% as potent as the parent compound, which is crucial for minimizing systemic side effects.[4][6][7]

-

Intestinal vs. Hepatic Metabolism : Studies have been conducted to differentiate the metabolic contributions of the gut wall and the liver. An investigation in rats using a dual vein cannulated model concluded that the intestine plays a major role in the first-pass metabolism of budesonide.[13] A human study using local jejunal infusion of budesonide with the CYP3A4 inhibitor ketoconazole (B1673606) estimated that under fed conditions, the uninhibited extraction ratios were approximately 0.32 for the mucosa and 0.60 for the liver, underscoring the significant contribution of both sites.[14]

Excretion

Budesonide is eliminated from the body as metabolites. These metabolites are primarily excreted in the urine, with a smaller portion excreted in the feces.[7][19] The plasma elimination half-life is approximately 2.0 to 3.6 hours.[2][7][12]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for oral budesonide from various studies.

Table 1: General Pharmacokinetic Parameters of Oral Budesonide in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Systemic Bioavailability | 9% - 21% | [6][8] |

| Time to Peak (Tmax) | ~1 to 2 hours (Capsules) | [12] |

| ~14.0 ± 7.7 hours (MMX Tablets) | [1] | |

| Plasma Half-life (t½) | 2.0 - 3.6 hours | [2][7][12] |

| Volume of Distribution (Vd) | 301.3 ± 41.7 L | [2] |

| Plasma Clearance | 83.7 ± 27.5 L/h | [2] |

| Protein Binding | 85% - 90% |[12] |

Table 2: Effect of Food on Pharmacokinetics of Budesonide Formulations

| Formulation | Condition | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h) | Reference |

|---|---|---|---|---|---|

| MMX Tablets (9 mg) | Fasting | 1429 ± 1014 | 14814 ± 11254 | ~14.0 | [1] |

| Fed (High-Fat) | 1040 ± 601 | 13486 ± 9369 | Increased by 12-29% | [1] | |

| BOS (2.0 mg) | Fasting | 692.9 | 2811 | 1.286 | [20] |

| Fed (High-Fat) | 604.1 | 3529 | 2.516 | [20] | |

| CIR Capsules (9 mg) | Fasting | 4.1 nmol/L | 27.5 nmol/L·h | 4.5 | [11] |

| | Fed (Heavy Meal) | 3.8 nmol/L | 27.0 nmol/L·h | 6.8 |[11] |

Experimental Protocols

The understanding of budesonide's pharmacokinetics is built upon a variety of in vivo and in vitro experimental designs.

In Vivo Human Pharmacokinetic and Bioavailability Studies

-

Objective : To determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and the effect of food.

-

Design : Typically an open-label, randomized, crossover study design.[11][21]

-

Subjects : Healthy adult volunteers or patients with the target disease (e.g., Crohn's disease).[1][11]

-

Procedure :

-

Subjects receive a single oral dose of a specific budesonide formulation (e.g., 9 mg CIR capsules) under fasting or fed conditions.[11]

-

A washout period (e.g., 48 hours) is implemented before subjects cross over to the alternate condition.[21]

-

Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 24 hours post-dose).[9][20]

-

To determine absolute bioavailability, a reference dose of deuterium-labeled budesonide is administered intravenously.[11][14]

-

-

Analysis : Plasma is separated by centrifugation and stored frozen. Budesonide concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][14] Pharmacokinetic parameters are then calculated using non-compartmental analysis.[9]

Pharmaco-scintigraphy Studies

-

Objective : To visually track the gastrointestinal transit and disintegration of oral budesonide formulations.

-

Procedure :

-

The budesonide tablet is radiolabeled with a gamma-emitting isotope, such as ¹⁵³Sm (Samarium-153).[1]

-

Healthy male subjects ingest the labeled tablet.[1]

-

A gamma camera is used to take sequential scintigraphic images, tracking the tablet's location (stomach, ileum, ascending colon, etc.) over time.[1]

-

This data is correlated with plasma drug concentrations to link the site of drug release with systemic absorption.[1]

-

In Vitro Metabolism Studies Using Human Liver Microsomes

-

Objective : To identify the specific CYP450 enzymes responsible for budesonide metabolism.

-

Procedure :

-

Incubation : Budesonide is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[16]

-

Correlation Analysis : The rate of formation of the main metabolites (16α-hydroxyprednisolone and 6β-hydroxybudesonide) is measured across microsomes from different human donors. This rate is then correlated with the known activity of specific CYP markers, such as testosterone (B1683101) 6β-hydroxylation for CYP3A4. A strong correlation (e.g., r > 0.9) indicates the involvement of that enzyme.[16]

-

Inhibition Studies : The incubation is repeated in the presence of known chemical inhibitors specific to different CYP subfamilies. For example, ketoconazole is a potent inhibitor of CYP3A4.[15][16] A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that enzyme.

-

Antibody Inhibition : Specific antibodies that bind to and inactivate CYP subfamilies (e.g., anti-CYP3A antibodies) are added to the incubation mixture. Inhibition of budesonide metabolism by these antibodies provides further evidence for the specific enzyme's involvement.[16]

-

Visualizations of Key Pathways and Workflows

Diagram 1: Oral Budesonide Pharmacokinetic Pathway

Caption: Flowchart of oral budesonide's path from administration to excretion.

Diagram 2: The Two-Site First-Pass Metabolism of Budesonide

Caption: Budesonide undergoes sequential metabolism in the gut wall and liver.

Diagram 3: Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for identifying enzymes that metabolize budesonide in vitro.

Conclusion

The pharmacokinetic profile of oral budesonide is a prime example of rational drug design, leveraging the body's metabolic machinery to achieve therapeutic goals. Its targeted-release formulations ensure delivery to inflamed sections of the gastrointestinal tract, while its extensive and rapid first-pass metabolism via CYP3A4 in both the intestinal wall and the liver ensures that over 80-90% of the absorbed drug is converted into inactive metabolites.[4][6][7] This elegant mechanism results in high local anti-inflammatory efficacy with minimal systemic bioavailability, thereby offering a superior safety profile compared to conventional systemic corticosteroids.[3][4] A thorough understanding of these pharmacokinetic principles is essential for drug development professionals and researchers working to optimize existing therapies and develop novel, targeted treatments for inflammatory diseases.

References

- 1. Gastrointestinal transit, release and plasma pharmacokinetics of a new oral budesonide formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic drug evaluation of budesonide in the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic benefits of budesonide in gastroenterology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Pharmacokinetics of budesonide (Entocort EC) capsules for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Budesonide Oral Suspension in Children and Adolescents With Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Effect of food on the pharmacokinetics of budesonide controlled ileal release capsules in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Evaluation of separate role of intestine and liver in first pass metabolism of budesonide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differentiating mucosal and hepatic metabolism of budesonide by local pretreatment with increasing doses of ketoconazole in the proximal jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Food on the Pharmacokinetics, Safety, and Tolerability of Budesonide Oral Suspension in Healthy Adult Participants: A Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Budesonide's Impact on Pro-Inflammatory Cytokine Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent glucocorticoid, is a cornerstone in the management of various inflammatory conditions. Its therapeutic efficacy is largely attributed to its profound ability to suppress the inflammatory cascade at the molecular level. This technical guide provides an in-depth examination of the core mechanisms by which budesonide modulates the transcription of pro-inflammatory cytokines. We will explore the intricate signaling pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action: Genomic Repression of Inflammatory Genes

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor ubiquitously expressed in cytoplasm.[1][2][3] Upon entering the cell, budesonide, a lipophilic molecule, readily diffuses across the cell membrane and binds to the cytosolic GR with high affinity, reported to be up to 200 times higher than that of cortisol.[1][4] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[2][3]

Once in the nucleus, the budesonide-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression .[5][6] While transactivation involves the direct binding of GR dimers to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins, it is the transrepression mechanism that is central to the inhibition of pro-inflammatory cytokine transcription.[1][5][7]

Transrepression by the budesonide-GR complex occurs primarily through protein-protein interactions with key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[7] These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][4] By tethering to activated NF-κB and AP-1, the budesonide-GR complex sterically hinders their ability to bind to their respective DNA response elements, thereby repressing the transcription of their target genes.[7]

An additional layer of regulation involves the GR-mediated recruitment of histone deacetylase 2 (HDAC2).[8] This enzyme removes acetyl groups from histones, leading to chromatin condensation and making the DNA less accessible to transcription factors, further contributing to the suppression of inflammatory gene expression.[8]

Signaling Pathway Diagrams

dot

Caption: Budesonide activation of the Glucocorticoid Receptor and nuclear translocation.

dot

References

- 1. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a corticosteroid, budesonide, on alveolar macrophage and blood monocyte secretion of cytokines: differential sensitivity of GM-CSF, IL-1 beta, and IL-6. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening of budesonide nanoformulations for treatment of inflammatory bowel disease in an inflamed 3D cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Modulatory Effects of Budesonide on Cellular Pathways in Airway Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide (B1683875), a potent glucocorticoid, is a cornerstone in the management of chronic airway diseases such as asthma. Its therapeutic efficacy is largely attributed to its broad anti-inflammatory properties. However, the molecular mechanisms underlying its effects on airway smooth muscle (ASM), a key player in airway hyperresponsiveness and remodeling, are multifaceted and continue to be an area of intensive research. This technical guide provides an in-depth exploration of the cellular pathways modulated by budesonide in ASM, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of respiratory diseases and the development of novel therapeutics.

Genomic and Non-Genomic Mechanisms of Budesonide Action

Budesonide exerts its effects on ASM through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of budesonide to the cytosolic glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] In contrast, the non-genomic pathway involves rapid, membrane-associated effects that are independent of gene transcription and protein synthesis.[2]

Genomic Pathway

Upon translocation to the nucleus, the budesonide-GR complex can influence gene expression in several ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as glucocorticoid-induced leucine (B10760876) zipper (GILZ), FK506-binding protein 51 (FKBP51), and dual-specificity phosphatase-1 (DUSP1).[3][4]

-

Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB).[5][6] This leads to a reduction in the expression of various inflammatory mediators, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.[5][7]

Transcriptomic studies have revealed that budesonide significantly alters the expression of a large number of genes in human ASM cells. In one study, exposure of ASM cells from non-asthmatic donors to budesonide (100 nM for 24 hours) resulted in the differential expression of 7,835 genes.[8][9][10][11] A similar experiment on ASM cells from donors with fatal asthma showed 6,957 differentially expressed genes, with a substantial overlap between the two groups.[8][9][10][11]

Non-Genomic Pathway

Emerging evidence points to rapid, non-genomic effects of budesonide that contribute to its therapeutic actions. These effects are thought to be mediated by a membrane-bound form of the GR.[12] A key non-genomic mechanism is the rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][13] Budesonide has been shown to stimulate cAMP production in ASM cells within minutes, an effect that is independent of new gene transcription.[2][13] This increase in cAMP is mediated through the activation of Gαs proteins.[13]

Data Presentation: Quantitative Effects of Budesonide on Airway Smooth Muscle

The following tables summarize key quantitative data from various studies on the effects of budesonide on ASM function.

Table 1: Effect of Budesonide on Agonist-Induced Bronchodilation and cAMP Production

| Parameter | Agonist | Budesonide Concentration | Effect | Reference |

| Bronchodilation | ||||

| Maximal Bronchodilation | Formoterol (B127741) (10⁻⁶ M) | 10 μM | Increased from 71.4 ± 5% to 89.7 ± 7.3% | [14] |

| Area Under the Curve (AUC) | Formoterol | 10 μM | Increased from 156.8 ± 25.9 to 257.1 ± 51.6 | [14] |

| Maximal Bronchodilation | PGE₂ (10⁻⁵ M) | 10 μM | Increased from 116.6 ± 16.6% to 283.3 ± 37.3% | [14] |

| Area Under the Curve (AUC) | PGE₂ | 10 μM | Increased from 264.5 ± 40 to 736.2 ± 209.6 | [14] |

| Maximal Bronchodilation | Cholera Toxin (100 μg/mL) | 10 μM | Increased from 105.5 ± 3.9% to 128.4 ± 17.5% | [14] |

| Area Under the Curve (AUC) | Cholera Toxin | 10 μM | Increased from 200.8 ± 13.8 to 361.5 ± 112.6 | [14] |

| cAMP Production | ||||

| Formoterol Concentration-Response | Formoterol | 10⁻⁶ M | 3.9-fold leftward shift of the curve | [14][15] |

Table 2: Effect of Budesonide on Gene Expression in Airway Smooth Muscle and Related Cells

| Gene | Cell Type | Budesonide Concentration | Time | Fold Change | Reference |

| Differentially Expressed Genes | Human ASM (non-asthmatic) | 100 nM | 24 h | 7,835 genes | [8][9][10][11] |

| Differentially Expressed Genes | Human ASM (fatal asthma) | 100 nM | 24 h | 6,957 genes | [8][9][10][11] |

| GILZ | Human ASM | 0.3 μM | - | Increased | [11] |

| FKBP51 | Human ASM | 0.3 μM | - | Increased | [11] |

| DUSP1 | Human Bronchial Epithelial Cells | 0.1 μM | - | Increased | [11] |

| NFKBIA | Human Bronchial Epithelial Cells | 0.1 μM | - | Increased | [11] |

| RGS2 | Human Bronchial Epithelial Cells | 0.1 μM | - | Increased | [11] |

| CCL2 (repressed) | Human Airways (in vivo) | Inhaled | 6 h | ≤0.5-fold | [16] |

| CXCL12 (repressed) | Human Airways (in vivo) | Inhaled | 6 h | ≤0.5-fold | [16] |

Table 3: Effect of Budesonide on Airway Remodeling and Inflammation Markers

| Parameter | Model | Budesonide Treatment | Effect | Reference |

| Airway Wall Thickness | Asthmatic Rats | Low and High Dose | Decreased | [17] |

| Smooth Muscle Thickness | Asthmatic Rats | Low and High Dose | Decreased | [17] |

| Collagen I and III Expression | Asthmatic Rat ASM | Low and High Dose | Inhibited | [17] |

| ASM Cell Proliferation | Asthmatic Rat ASM | Low and High Dose | Decreased | [17] |

| ASM Cell Apoptosis | Asthmatic Rat ASM | Low and High Dose | Increased | [17] |

| p-ERK1/2 and p-p38 MAPK | Asthmatic Rat ASM | Low and High Dose | Inhibited | [17] |

| b-FGF Expression | Asthmatic Rat Airway | 1 mg inhalation | Decreased from 126.21±6.46 to 111.61±5.52 | [6] |

| NF-κB Expression | Asthmatic Rat Airway | 1 mg inhalation | Decreased from 134.15±9.42 to 110.65±8.71 | [6] |

| GM-CSF and TNF-α | Human Bronchial Biopsies | 8 weeks | Decreased submucosal cell staining | [5] |

| VCAM-1 | Human Bronchial Biopsies | 8 weeks | Decreased endothelial expression | [5] |

| IL-8 | Human Bronchial Biopsies | 8 weeks | Decreased epithelial expression | [5] |

Signaling Pathways Modulated by Budesonide

Budesonide orchestrates its effects on ASM by modulating several key intracellular signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is central to the genomic actions of budesonide.

Non-Genomic cAMP-Mediated Pathway

Budesonide rapidly increases intracellular cAMP, contributing to bronchodilation.

TGF-β Signaling Pathway and its Modulation

Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine involved in airway remodeling. Budesonide can counteract its effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of budesonide on ASM.

Human Airway Smooth Muscle (ASM) Cell Culture

-

Isolation: Human ASM cells are isolated from tracheal or bronchial tissue obtained from donor lungs. The tissue is dissected to separate the smooth muscle layer, which is then minced and enzymatically digested (e.g., with collagenase and elastase).[1]

-

Culture: Dispersed cells are plated in culture flasks with a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.[1][18]

-

Subculture: Once confluent, the cells are passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 2 and 6.[18][19]

-

Growth Arrest: Before stimulation with budesonide or other agents, cells are often growth-arrested by incubation in a serum-free medium for 24-48 hours to synchronize the cell cycle.[19]

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, ASM cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[20]

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[21]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[21]

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for the target protein (e.g., p-ERK, total ERK, GR). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][22]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[21]

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ).[21]

RNA Sequencing (RNA-Seq) for Transcriptomic Analysis

-

RNA Extraction: Total RNA is extracted from treated and control ASM cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation: The quality and quantity of the extracted RNA are assessed (e.g., using a Bioanalyzer). RNA-Seq libraries are then prepared, which may involve poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed, which includes quality control, alignment to a reference genome, and quantification of gene expression. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated by budesonide treatment.[10]

Intracellular Calcium Imaging

-

Cell Preparation: ASM cells are grown on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (1-5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[23][24][25]

-

De-esterification: After loading, the cells are washed and incubated for a further 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.[23]

-

Imaging: The coverslip is mounted on a fluorescence microscope equipped for ratiometric imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.[23][25]

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated, which is proportional to the intracellular calcium concentration.[23]

Conclusion